molecular formula C27H43NaO5S B12429334 25-Hydroxyvitamin D3 25-sulfate-d6 (sodium)

25-Hydroxyvitamin D3 25-sulfate-d6 (sodium)

Cat. No.: B12429334
M. Wt: 508.7 g/mol
InChI Key: NSTQVBCOJGLQHI-UQNRKMJUSA-M
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Description

25-Hydroxyvitamin D3 25-sulfate-d6 (sodium) is a deuterated form of 25-Hydroxyvitamin D3, where the methyl protons of the C-26 and C-27 carbons are replaced by deuterium. This compound is a prohormone produced via hydroxylation of vitamin D3 (cholecalciferol) in the liver. It serves as a precursor for the synthesis of calcitriol (1,25-dihydroxyvitamin D3), which is the active form of vitamin D3. This compound is used as a biomarker to determine the status of vitamin D in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25-Hydroxyvitamin D3 25-sulfate-d6 (sodium) involves the hydroxylation of vitamin D3 (cholecalciferol) in the liver. The process includes the replacement of methyl protons of C-26 and C-27 carbons with deuterium. This is achieved through a series of chemical reactions involving deuterated reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of 25-Hydroxyvitamin D3 25-sulfate-d6 (sodium) typically involves large-scale synthesis using deuterated reagentsThe final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

25-Hydroxyvitamin D3 25-sulfate-d6 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

25-Hydroxyvitamin D3 25-sulfate-d6 (sodium) has several scientific research applications:

Mechanism of Action

The mechanism of action of 25-Hydroxyvitamin D3 25-sulfate-d6 (sodium) involves its conversion to the active form, 1,25-dihydroxyvitamin D3, in the kidneys. This active form binds to vitamin D receptors (VDR) in various tissues, regulating the expression of genes involved in calcium and phosphate homeostasis. The molecular targets include calcium-binding proteins and transporters, which facilitate the absorption of calcium and phosphate in the intestines .

Comparison with Similar Compounds

Similar Compounds

    25-Hydroxyvitamin D3: Non-deuterated form.

    1,25-Dihydroxyvitamin D3: Active form of vitamin D3.

    25-Hydroxyvitamin D2: Plant-derived form of vitamin D.

    3-epi-25-Hydroxyvitamin D3: Epimeric form of 25-Hydroxyvitamin D3

Uniqueness

25-Hydroxyvitamin D3 25-sulfate-d6 (sodium) is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable as an internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and analysis in various research applications .

Properties

Molecular Formula

C27H43NaO5S

Molecular Weight

508.7 g/mol

IUPAC Name

sodium;[(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptan-2-yl] sulfate

InChI

InChI=1S/C27H44O5S.Na/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)32-33(29,30)31;/h11-12,20,23-25,28H,1,6-10,13-18H2,2-5H3,(H,29,30,31);/q;+1/p-1/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1/i3D3,4D3;

InChI Key

NSTQVBCOJGLQHI-UQNRKMJUSA-M

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(CCCC(C)(C)OS(=O)(=O)[O-])C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.[Na+]

Origin of Product

United States

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